
4-Brom-5,6,7,8-Tetrahydro-1,7-Naphthyridindihydrobromid
Übersicht
Beschreibung
“4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide” is a chemical compound with the CAS Number: 1955547-21-3 . It has a molecular weight of 374.9 . The IUPAC name for this compound is 4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2.2BrH/c9-7-2-4-11-8-5-10-3-1-6 (7)8;;/h2,4,10H,1,3,5H2;2*1H . The Canonical SMILES representation is C1CNCC2=NC=CC(=C21)Br.Br.Br .Physical And Chemical Properties Analysis
The compound has a molecular weight of 374.90 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has no rotatable bonds . The exact mass is 373.84519 g/mol and the monoisotopic mass is 371.84724 g/mol . The topological polar surface area is 24.9 Ų . The heavy atom count is 13 . The complexity of the compound is 140 .Wissenschaftliche Forschungsanwendungen
Krebsforschungsforschung
4-Brom-5,6,7,8-Tetrahydro-1,7-Naphthyridindihydrobromid: hat in Studien zum Krebs ein Potenzial gezeigt. Naphthyridine, die Kernstruktur dieser Verbindung, sind bekannt für ihre pharmakologischen Aktivitäten, einschließlich der Antikrebsaktivitäten . Sie können mit verschiedenen biologischen Zielstrukturen interagieren und die Proliferation von Krebszellen stören.
Anti-HIV-Therapie
Das Naphthyridin-Gerüst ist auch für seine Anti-HIV-Aktivität bekannt. Derivate von Naphthyridinen wurden auf ihre Fähigkeit untersucht, die Replikation des HIV-Virus zu hemmen, was einen vielversprechenden Weg für die Entwicklung neuer Anti-HIV-Medikamente eröffnet .
Antimikrobielle Anwendungen
Forschungen haben gezeigt, dass Naphthyridin-Derivate antimikrobielle Eigenschaften aufweisen. Diese Verbindung könnte zur Synthese neuer Wirkstoffe verwendet werden, die auf resistente Bakterienstämme und andere Krankheitserreger abzielen .
Analgetika-Entwicklung
Die analgetischen Eigenschaften von Naphthyridinen machen sie zu Kandidaten für die Entwicklung von Schmerzmitteln. Durch Modifizierung der Struktur von this compound können Forscher Verbindungen mit potenziellen analgetischen Wirkungen herstellen .
Entzündungshemmende Mittel
Naphthyridine wurden mit entzündungshemmender Aktivität in Verbindung gebracht. Diese Verbindung könnte als Ausgangspunkt für die Synthese neuer entzündungshemmender Medikamente dienen, die möglicherweise weniger Nebenwirkungen als aktuelle Medikamente haben .
Antioxidationsforschung
Die antioxidative Kapazität von Naphthyridinen ist ein weiterer interessanter Bereich. Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress, und diese Verbindung könnte zur Entdeckung neuer antioxidativer Therapien führen .
Chemische Synthese und Reaktivität
Diese Verbindung kann in der chemischen Synthese als Reagenz oder Zwischenprodukt verwendet werden. Ihre Reaktivität mit Alkylhalogeniden ermöglicht beispielsweise die Herstellung von N-alkylsubstituierten Naphthyridinen, die verschiedene Anwendungen in der medizinischen Chemie haben .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Mode of Action
It is known that alkyl halides can react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that the compound may interact with its targets through a similar mechanism.
Eigenschaften
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2BrH/c9-7-2-4-11-8-5-10-3-1-6(7)8;;/h2,4,10H,1,3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWUXUGLBBLKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=CC(=C21)Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1955547-21-3 | |
| Record name | 4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




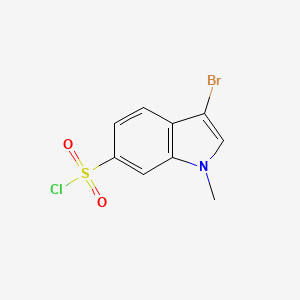

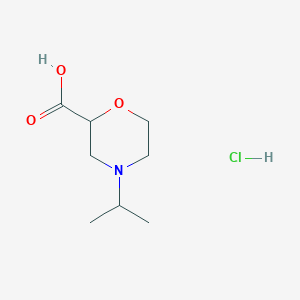


![[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B1383440.png)
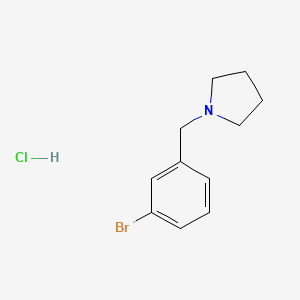
![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)
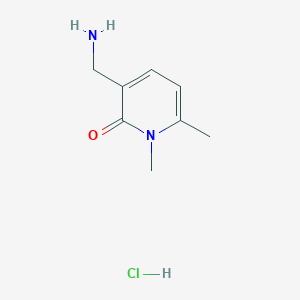

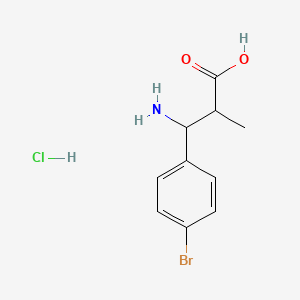
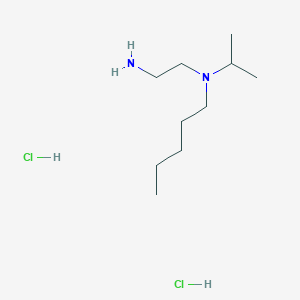
![ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride](/img/structure/B1383449.png)